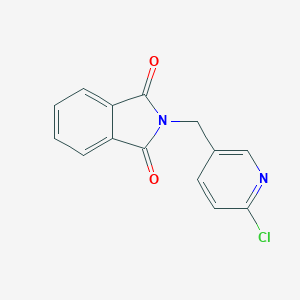

2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione

Übersicht

Beschreibung

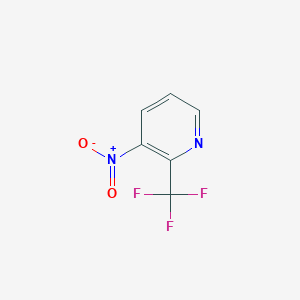

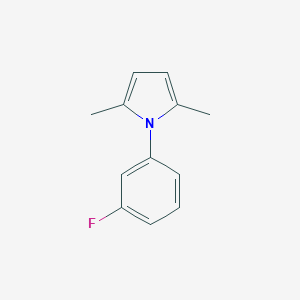

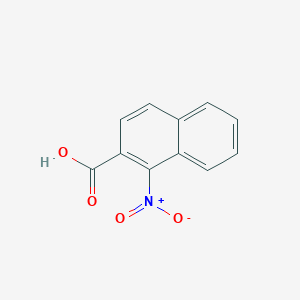

“2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 120739-60-8. It has a molecular weight of 272.69 and its IUPAC name is 2-[(6-chloro-3-pyridinyl)methyl]-1H-isoindole-1,3(2H)-dione . It is a solid substance stored at 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-5-chloromethyl-pyridine with phthalimide in the presence of potassium hydroxide, dimethylformamide, and ethanol to give N-(2-chloro-pyridin-5-yl-methyl)-phthalimide. In a subsequent step, the desired 2-chloro-5-aminomethyl-pyridine is liberated from this using hydrazine hydrate in ethanol.Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9ClN2O2/c15-12-6-5-9(7-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 .Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 272.69. It is stored at 2-8°C in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Molecules

Isoindoline-1,3-dione derivatives are used in the synthesis of new molecules due to their reactivity and potential biological activity. Researchers focus on designing novel compounds using this moiety for various applications .

Anticancer Activity

Some derivatives of isoindoline-1,3-dione have been synthesized and investigated for their cytotoxicity against blood cancer cell lines, showing promising results in reducing cell viability .

Nonlinear Optical Material

The compound has been used to synthesize new organic nonlinear optical (NLO) materials, which are crucial for applications in photonics and optoelectronics .

Safety and Hazards

Wirkmechanismus

- One common synthetic approach to obtain N-isoindoline-1,3-diones involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route leads to the formation of the N-isoindoline-1,3-dione scaffold .

Mode of Action

Understanding its targets, mode of action, and environmental context will guide its development and application . 🌟

Eigenschaften

IUPAC Name |

2-[(6-chloropyridin-3-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-12-6-5-9(7-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWRGOSBPDZVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558941 | |

| Record name | 2-[(6-Chloropyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120739-60-8 | |

| Record name | 2-[(6-Chloropyridin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B186674.png)

![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)